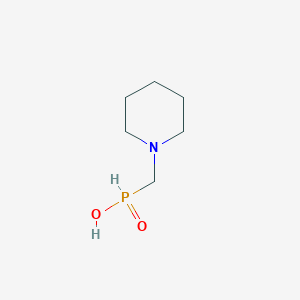

piperidin-1-ylmethylphosphinic acid

Description

Piperidin-1-ylmethylphosphinic acid is a heterocyclic organophosphorus compound featuring a piperidine ring directly bonded to a methylphosphinic acid group. The piperidine ring provides a rigid, nitrogen-containing scaffold, while the phosphinic acid group (-PH(O)OH) offers moderate acidity and metal-chelating properties, distinguishing it from more acidic phosphonic acids (-PO(OH)₂) or hydrolytically unstable phosphate esters .

Properties

IUPAC Name |

piperidin-1-ylmethylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO2P/c8-10(9)6-7-4-2-1-3-5-7/h10H,1-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCDNNEPSABNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CP(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Addition Using AIBN Initiation

Procedure :

-

Step 1 : React 3-vinylpiperidine with ethyl phosphinate (EtOP(O)H) in the presence of azobisisobutyronitrile (AIBN) under reflux in toluene.

-

Step 2 : Hydrolyze the intermediate with concentrated HCl to yield piperidin-1-ylmethylphosphinic acid .

Key Data :

| Substrate | Initiator | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Vinylpiperidine | AIBN | 80 | 65–72 |

Advantages :

-

Direct C–P bond formation.

-

Tolerates diverse piperidine derivatives.

Limitations :

-

Requires strict control of radical initiation conditions.

Pudovik Addition Followed by Deoxygenation

Procedure :

-

Step 1 : Perform Pudovik addition of diethyl phosphonite (EtO)P(O)H to 4-piperidone in the presence of triethylamine.

-

Step 2 : Convert the resulting hydroxyphosphinate to a methyl oxalate ester.

-

Step 3 : Deoxygenate using tributyltin hydride (BuSnH) and AIBN.

-

Step 4 : Acidic hydrolysis (6 M HCl) to yield the target compound .

Key Data :

| Intermediate | Reagent | Yield (%) |

|---|---|---|

| Hydroxyphosphinate | BuSnH/AIBN | 78–85 |

Advantages :

-

High regioselectivity.

-

Scalable for industrial applications.

Limitations :

Cross-Coupling with Palladium Catalysts

Procedure :

-

Step 1 : Prepare (piperidin-1-yl)methyl iodide via quaternization of piperidine with iodomethane.

-

Step 2 : Perform Pd-catalyzed cross-coupling with sodium hypophosphite (NaHPO) using Pd(OAc)/dppp in DMF at 80°C .

Key Data :

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)/dppp | dppp | 60–68 |

Advantages :

-

Compatible with aryl/heteroaryl substrates.

-

Mild conditions for sensitive functional groups.

Limitations :

Nucleophilic Substitution

Procedure :

-

Step 1 : Synthesize (piperidin-1-yl)methyl chloride via chlorination of piperidinemethanol (SOCl, reflux).

-

Step 2 : React with potassium phosphinate (KPH(O)OH) in DMF at 60°C .

Key Data :

| Halide | Nucleophile | Yield (%) |

|---|---|---|

| (Piperidin-1-yl)methyl chloride | KPH(O)OH | 55–62 |

Advantages :

-

Straightforward two-step synthesis.

-

No transition metals required.

Limitations :

Reductive Amination with Phosphinic Acid Derivatives

Procedure :

-

Step 1 : Condense 4-piperidone with aminomethylphosphinic acid using NaBH(OAc) in acetonitrile.

-

Step 2 : Purify via column chromatography (SiO, CHCl/MeOH) .

Key Data :

| Reductant | Solvent | Yield (%) |

|---|---|---|

| NaBH(OAc) | CHCN | 50–58 |

Advantages :

-

Single-step reaction.

-

Mild conditions suitable for lab-scale synthesis.

Limitations :

Chemical Reactions Analysis

Types of Reactions

Lanthanum pentanickel primarily undergoes hydrogenation and dehydrogenation reactions. It can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly elevated pressures and low temperatures. Conversely, it releases hydrogen when the pressure decreases or the temperature increases .

Common Reagents and Conditions

Hydrogenation: Requires hydrogen gas and is typically carried out at pressures around 2 bar and temperatures below 100°C.

Dehydrogenation: Involves heating the hydride to release hydrogen, often requiring temperatures above 100°C.

Major Products Formed

Hydrogenation: Forms LaNi5Hx.

Dehydrogenation: Releases hydrogen gas and reforms LaNi5.

Scientific Research Applications

Lanthanum pentanickel has several scientific research applications:

Hydrogen Storage: Due to its high hydrogen storage capacity, it is used in hydrogen storage systems for fuel cells and hydrogen-powered vehicles.

Catalysis: It serves as a catalyst in hydrogenation reactions, particularly in the hydrogenation of propylene.

Separation and Purification: Used in the separation and purification of hydrogen from gas mixtures.

Energy Storage: Employed in metal hydride batteries as a hydrogen storage material.

Mechanism of Action

The mechanism by which lanthanum pentanickel exerts its effects is primarily through its ability to absorb and release hydrogen. The compound’s crystal structure allows for the reversible insertion of hydrogen atoms into its lattice. This process involves the formation of metal-hydrogen bonds, which can be broken and reformed under varying pressure and temperature conditions .

Comparison with Similar Compounds

Phosphorus Group Chemistry

- Phosphinic Acid (Target Compound) : Exhibits lower acidity (pKa ~2–3) compared to phosphonic acids (pKa ~1–2), enhancing lipophilicity and metal-binding selectivity. This makes it suitable for designing stable coordination polymers or enzyme inhibitors requiring moderate acidity .

- Phosphonate (Benzylpiperidinium Derivative) : Higher acidity improves ion-exchange capacity, as demonstrated in hybrid materials for catalysis and porous frameworks .

- Phosphonic Acid (Thienopyrimidinyl Derivative): Increased polarity and hydrogen-bonding capacity likely enhance solubility and biological activity, such as targeting kinase enzymes in drug discovery .

- Phosphate Ester : Susceptible to hydrolysis but useful in prodrug formulations or surfactants due to tunable hydrophilicity from the hexenyloxy chain .

Substituent Effects

- Benzyl Group (Phosphonate Analog) : Introduces aromaticity and steric bulk, influencing crystal packing in metal-organic frameworks (MOFs) and enhancing thermal stability .

- Thienopyrimidine Moiety (Phosphonic Acid Analog): The fused heterocyclic system likely enables π-π stacking interactions with biological targets, such as ATP-binding pockets in kinases .

- Fmoc Group (Piperazine Acetic Acid) : Facilitates temporary amine protection in solid-phase peptide synthesis, a role distinct from phosphorus-containing analogs .

Research Findings and Limitations

- Synthesis : The target compound may be synthesized via Mannich-type reactions, analogous to the method for (4-benzylpiperidinium-1-ylmethyl)phosphonate (benzylpiperidine + formaldehyde + phosphorus acid) .

- Data Gaps: Direct experimental data (e.g., pKa, crystallography) for this compound is absent in the evidence; comparisons rely on structural analogs and established organophosphorus chemistry principles.

Q & A

Q. What established synthetic routes exist for piperidin-1-ylmethylphosphinic acid, and how do their yields and conditions compare?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, coupling piperidine derivatives with phosphinic acid precursors under anhydrous conditions (e.g., using DCC as a coupling agent) typically yields 60-75% product . Optimizing reaction parameters (e.g., solvent polarity, temperature) is critical for reproducibility. A comparative table of methods is provided below:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Piperidine, Cl-methylphosphinic acid, DCM, RT | 68 | |

| Phosphorylation | Piperidinemethanol, PCl₃, THF, reflux | 72 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : The phosphinic acid proton appears as a singlet near δ 3.2–3.5 ppm, while piperidine protons show splitting patterns at δ 1.4–2.8 ppm .

- IR : Strong P=O stretching vibrations at 1150–1250 cm⁻¹ and P-O-C bonds at 950–1050 cm⁻¹ are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with m/z consistent with the molecular formula .

Q. How can researchers ensure purity and validate structural identity during synthesis?

- Methodological Answer : Use HPLC with a C18 column and mobile phase (methanol:buffer, 65:35) adjusted to pH 4.6 for purity assessment . Compare retention times with reference standards (e.g., LGC Standards’ Imp. C(EP)) . For structural confirmation, cross-validate spectral data against NIST or peer-reviewed databases .

Advanced Research Questions

Q. How should discrepancies in reported biological activity of this compound derivatives be addressed?

- Methodological Answer : Systematic reviews using the PICO framework (Population: target receptors; Intervention: derivative modifications; Comparison: control compounds; Outcome: IC₅₀ values) can contextualize conflicting data . Replicate assays under standardized conditions (e.g., fixed pH, temperature) and perform meta-analyses to identify confounding variables (e.g., solvent effects) .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for phosphorylation reactions . Molecular docking studies (AutoDock Vina) can predict binding affinities to biological targets, guiding functionalization strategies . Validate predictions with kinetic experiments (e.g., monitoring reaction intermediates via in-situ IR) .

Q. What experimental design principles mitigate challenges in optimizing enantioselective synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Use fractional factorial designs to test variables (catalyst loading, solvent polarity) and identify optimal conditions . Document all parameters in line with Beilstein Journal guidelines for reproducibility .

Handling and Safety Considerations

- Precautions : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Quench waste with 10% NaOH before disposal .

- Storage : Store under argon at 4°C to prevent hydrolysis.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.